molecular formula C9H18Cl3O4P B087136 Tris(3-chloropropyl)phosphate CAS No. 1067-98-7

Tris(3-chloropropyl)phosphate

Cat. No.: B087136
CAS No.: 1067-98-7
M. Wt: 327.6 g/mol
InChI Key: WOURXYYHORRGQO-UHFFFAOYSA-N
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Description

Tris(3-chloropropyl)phosphate (TCPP) is a chlorinated organophosphate flame retardant commonly added to polyurethane foams . It has low toxicity, is non-corrosive, moisture-proof, and anti-static .


Synthesis Analysis

TCPP is prepared industrially by the reaction of propylene oxide with phosphoryl chloride . Commercially available TCPP is a mixture of four structural isomers: tris(1-chloro-2-propyl) phosphate (TCPP-1), bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (TCPP-2), bis(2-chloropropyl) 2-chloroispropyl phosphate (TCPP-3), and tris(2-chloropropyl) phosphate (TCPP-4) .


Molecular Structure Analysis

The molecular formula of TCPP is C9H18Cl3O4P . It has an average mass of 327.570 Da and a monoisotopic mass of 326.000824 Da .


Chemical Reactions Analysis

TCPP is an environmentally abundant organophosphate ester (OPE). It is comprised of four isomers with seven possible structures . The most abundant and most often reported TCPP isomer is tris(2-chloro-1-methylethyl) phosphate, also known as tris(chloroisopropyl) phosphate (TCiPP, referred to hereafter as TCPP1) .


Physical and Chemical Properties Analysis

TCPP has a density of 1.3±0.1 g/cm³, a boiling point of 406.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 70.4±0.3 cm³ and a molar volume of 254.5±3.0 cm³ .

Scientific Research Applications

  • TCPP is a widely used organophosphate flame retardant, often found in indoor environments, including house dust and electronic equipment. Its presence reflects the use of specific building materials and consumer products (Marklund, Andersson, & Haglund, 2003) (Marklund, Andersson, & Haglund, 2003).

  • TCPP comprises several isomers, which vary in their environmental abundance and potential impacts. Understanding the distribution of these isomers can provide insights into the environmental fate of TCPP (Truong, Diamond, Helm, & Jantunen, 2017) (Truong, Diamond, Helm, & Jantunen, 2017).

  • TCPP's genotoxic and toxic effects have been studied in different biological systems, including human lymphocytes, microalgae, and bacteria, highlighting potential risks to both aquatic organisms and humans (Antonopoulou et al., 2022) (Antonopoulou et al., 2022).

  • The compound is also found in airborne particles over oceans and has been detected in remote regions like the Arctic and Antarctica, indicating its potential for long-range atmospheric transport (Möller et al., 2012) (Möller et al., 2012).

  • Analytical methods have been developed to quantitate TCPP in biological samples, which is crucial for assessing its safety and toxicity in long-term exposure studies (Collins et al., 2018) (Collins et al., 2018).

  • The flame retardant properties of TCPP have been utilized in various commercial products, especially in flexible plastic products like polyurethane foam (Aston, Noda, Seiber, & Reece, 1996) (Aston, Noda, Seiber, & Reece, 1996).

  • Human exposure to TCPP, as evidenced by its metabolites in urine, has been a subject of study, providing valuable information on exposure patterns and potential health risks (Castorina et al., 2017) (Castorina et al., 2017).

  • TCPP and its analogs have been examined for their cytotoxicity and effects on mRNA expression in cultured avian hepatocytes and neuronal cells, contributing to our understanding of their impact on wildlife (Crump, Chiu, & Kennedy, 2012) (Crump, Chiu, & Kennedy, 2012).

Safety and Hazards

TCPP is moderately toxic by ingestion . It is a reproductive hazard and when heated to decomposition, it emits toxic vapors of POx and Clí . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Tris(3-chloropropyl)phosphate (TCPP) is a chlorinated organophosphate flame retardant . It is commonly added to polyurethane foams and minor amounts are used in PVC and EVA . The primary targets of TCPP are these materials, where it acts as a flame retardant.

Mode of Action

The mode of action of TCPP is primarily physical rather than chemical. As a flame retardant, TCPP works by inhibiting the combustion process. It does this by forming a protective layer on the material’s surface, which prevents oxygen from reaching the material and fueling the fire .

Biochemical Pathways

Research indicates that tcpp can cause disturbances in cell growth/division, gene expression, energy and material metabolism, signal transduction, defense, and cytoskeleton .

Result of Action

The primary result of TCPP’s action is its flame-retardant properties. By inhibiting the combustion process, TCPP can significantly slow the spread of fire, providing crucial time for individuals to escape and for firefighters to respond . On a molecular and cellular level, TCPP has been shown to cause disturbances in various cellular processes, as mentioned above .

Action Environment

The action of TCPP can be influenced by various environmental factors. For example, the effectiveness of TCPP as a flame retardant can be affected by the temperature and the presence of other combustible materials. Additionally, TCPP can be released into the environment through volatilization, abrasion, and dissolution, which can be influenced by factors such as temperature, humidity, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

It is known that Tris(3-chloropropyl)phosphate is comprised of four isomers . These isomers can potentially interact with different enzymes, proteins, and other biomolecules, affecting their function and potentially leading to various biochemical reactions .

Cellular Effects

This compound can have various effects on cells and cellular processes. For example, exposure to this compound has been implicated in hepatotoxicity . It can also cause DNA damage and cell cycle arrest in GC-2 cells, and ultimately affect the growth and development of spermatocytes .

Molecular Mechanism

It is known that this compound can cause DNA damage . This suggests that it may interact with DNA and other biomolecules at the molecular level, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, exposure to this compound can induce marginally significant micronuclei (MN) frequencies as well as cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, treatment with 30 and 40 μg mL −1 of this compound induced marginally significant micronuclei (MN) frequencies as well as cytotoxic effects .

Metabolic Pathways

It is known that this compound can cause disturbances in fat metabolism and liver integrity .

Subcellular Localization

It is known that this compound can cause DNA damage , suggesting that it may localize to the nucleus where it interacts with DNA.

Properties

IUPAC Name

tris(3-chloropropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3O4P/c10-4-1-7-14-17(13,15-8-2-5-11)16-9-3-6-12/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOURXYYHORRGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(OCCCCl)OCCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862522
Record name Tris(3-chloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-98-7, 26248-87-3
Record name 1-Propanol, 3-chloro-, phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-chloro-, phosphate (3:1), mixed with 1-chloro-2-propanol phosphate (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026248873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(3-chloropropyl)phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell me about the environmental presence of Tris(3-chloropropyl)phosphate based on this study?

A1: The study identified this compound as one of the most abundant and widespread contaminants across the 32 surface water sampling sites investigated []. This suggests that this compound is entering the aquatic environment, potentially through various pathways such as industrial discharge or agricultural runoff. The study emphasizes the importance of monitoring programs like this to better understand the presence and potential risks of such compounds in water resources.

Q2: The study doesn't focus on the toxicity of this compound. Why is its presence in surface water concerning?

A2: While this specific research didn't delve into toxicological effects, the widespread presence of this compound raises concerns due to its classification as a potential carcinogen and its persistence in the environment []. Further research is crucial to determine the potential long-term ecological and human health impacts of this compound and other emerging contaminants found in surface waters.

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